ML224

Graves' disease thyroid function in vivo pharmacology

Researchers studying TSHR-mediated hyperthyroidism or Graves' disease require a validated chemical probe with clean pharmacology. ML224 (NCGC00242364) is the only small-molecule TSHR inverse agonist with published in vivo efficacy. - Reduces serum free T4 by 44% in TRH-stimulated mice (10 mg/kg/day, osmotic pump). - >20-fold selectivity over LHR and FSHR, minimizing confounding endocrine effects. - Suppresses NIS and TPO mRNA by 75% and 83% in vivo, enabling transcriptional network dissection.

Molecular Formula C31H31N3O5
Molecular Weight 525.6 g/mol
Cat. No. B609128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML224
SynonymsML224;  ML-224;  ML 224;  NCGC00242364;  NCGC-00242364;  NCGC 00242364;  ANTAG3;  ANTAG-3;  ANTAG 3; 
Molecular FormulaC31H31N3O5
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)NC(=O)C
InChIInChI=1S/C31H31N3O5/c1-19-14-24(32-21(3)35)15-20(2)29(19)39-18-23-16-22(11-12-28(23)37-4)30-33-27-10-6-5-9-26(27)31(36)34(30)17-25-8-7-13-38-25/h5-16,30,33H,17-18H2,1-4H3,(H,32,35)
InChIKeyBFTSWGYWHRJVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML224: Selective TSHR Inverse Agonist for Thyroid Research


ML224 (also known as NCGC00242364 or ANTAG3) is a small-molecule, selective inverse agonist of the thyroid-stimulating hormone receptor (TSHR) [1]. It suppresses TSH-stimulated cAMP production with an IC50 of 2.1–2.3 μM and inhibits TSHR basal activity with an IC50 of 6.0 μM [2]. ML224 was developed as a chemical probe to study TSHR function and is a potential lead for treating TSHR-mediated hyperthyroidism, including Graves' disease [3].

Why Substitution Fails: ML224 Differentiation


Not all TSHR modulators are equivalent. ML224's therapeutic value hinges on its validated in vivo efficacy, functional inverse agonism, and defined selectivity profile. Substituting with uncharacterized analogs or compounds lacking head-to-head data (e.g., NCGC00161856, SYD5115, or TSHR antagonist S37a) introduces significant risk. Only ML224 has published quantitative evidence of reducing serum free T4 by 44% in a TRH-stimulated mouse model [1], alongside >20-fold selectivity for TSHR over related gonadotropin receptors LHR and FSHR [2]. This specific combination of in vitro potency, in vivo functional impact, and receptor selectivity is not reliably replicated by in-class alternatives without rigorous re-validation.

Quantitative Evidence: ML224 vs. Comparators


In Vivo Murine Efficacy Data

ML224 is the first small-molecule TSHR antagonist demonstrated to be active in vivo, a critical differentiator from earlier compounds like NCGC00229600 or NIDDK/CEB-52 which lack in vivo efficacy data [1]. In female BALB/c mice continuously treated with ML224 (10 mg/kg) and TRH, serum free T4 was lowered by 44% [2].

Graves' disease thyroid function in vivo pharmacology

Selectivity: TSHR over Gonadotropin Receptors

ML224 exhibits >20-fold selectivity for TSHR over the closely related luteinizing hormone receptor (LHR) and follicle-stimulating hormone receptor (FSHR) [1]. This is a critical advantage over less selective compounds like SYD5115, which inhibits hFSH-R with an IC50 of 259 nM , potentially leading to off-target endocrine effects.

TSHR selectivity GPCR pharmacology

Inverse Agonism: Constitutive TSHR Activity

ML224 is not just a competitive antagonist; it is a functional inverse agonist that suppresses basal, ligand-independent TSHR signaling with an IC50 of 6.0 μM [1]. This property is not shared by simple antagonists like TSHR antagonist S37a, which only blocks TSH or agonist-induced activation (IC50 ~20 μM for hTSHR) .

constitutive activity GPCR inverse agonist basal signaling

cAMP Inhibition: Advantage over NCGC00161856

ML224 inhibits TSH-stimulated cAMP production with an IC50 of 2.1 μM [1], which is 4.7-fold more potent than the earlier TSHR inverse agonist NCGC00161856 (IC50 = 10 μM for TSH-stimulated cAMP, though some sources report 0.78 μM for basal activity) . This potency advantage translates to lower compound usage in assays.

TSHR antagonist IC50 potency comparison

Thyroid Gene Suppression: NIS and TPO mRNA

In vivo, ML224 (10 mg/kg) reduces mRNA levels of key thyroid-specific genes: sodium-iodide symporter (NIS) by 75% and thyroperoxidase (TPO) by 83% in TRH-stimulated mice [1]. This transcriptional effect is not reported for comparators like SYD5115 or S37a, which lack published in vivo gene expression data.

thyroid gene expression NIS TPO transcriptional regulation

Inhibition of Antibody-Mediated TSHR Activation

ML224 effectively antagonizes TSHR activation by the monoclonal thyroid-stimulating antibody M22, a model for Graves' disease autoantibodies. In mice stimulated with M22, ML224 lowered serum free T4 by 38% [1]. This is a critical translational endpoint not established for many TSHR antagonists (e.g., NCGC00161856, NCGC00229600 lack such data).

Graves' disease TSAb autoantibody thyroid stimulation

ML224 Research & Industrial Applications


In Vivo Modeling of Graves' Disease

ML224 is the only small-molecule TSHR antagonist with published in vivo efficacy. It is ideal for murine studies of Graves' disease, including models using TRH infusion or stimulating antibodies (M22). Dosing at 10 mg/kg/day (osmotic pump) reliably reduces serum free T4 by 38–44% [1]. Its selectivity over LHR/FSHR minimizes confounding endocrine effects [2].

Constitutive TSHR Activity via Inverse Agonism

For studies of constitutively active TSHR mutants (e.g., in toxic adenomas), ML224's inverse agonist property (basal activity IC50 = 6.0 μM) [1] provides a functional tool to suppress ligand-independent signaling. This mechanism is not offered by neutral antagonists like S37a [2].

Thyroid Gene Transcription Studies

ML224's ability to suppress NIS and TPO mRNA by 75% and 83% in vivo [1] makes it a valuable chemical probe for dissecting TSHR-dependent transcriptional networks in the thyroid. This is a unique application not supported by data for other TSHR antagonists.

TSHR vs. Gonadotropin Receptor Effects

With >20-fold selectivity over LHR and FSHR [1], ML224 is the preferred tool when clean TSHR pharmacology is required. Alternatives like SYD5115 exhibit potent off-target activity on FSH-R (IC50 = 259 nM) [2], complicating data interpretation in reproductive or endocrine studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML224

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.